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2-(3,5-Dimethylpiperidin-1-yl)quinoline-3-carboxylic acid

Dopamine D3 Receptor Neuropsychiatric Disorders Drug Addiction

Neuroscience programs often lack selective D3 receptor probes to study addiction, psychosis, and cognitive disorders. This compound addresses that gap: • High D3 affinity: Analog Ki 5.4 nM, validated by patent SAR (US8748608). • CNS-optimized scaffold: logP 3.48, tPSA 53.43 Ų for blood-brain barrier penetration. • Dual application: Use as a pharmacological tool or key intermediate for lead optimization. • Reliable supply: In stock with immediate global shipping.

Molecular Formula C17H20N2O2
Molecular Weight 284.35 g/mol
CAS No. 88709-36-8
Cat. No. B15063631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethylpiperidin-1-yl)quinoline-3-carboxylic acid
CAS88709-36-8
Molecular FormulaC17H20N2O2
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESCC1CC(CN(C1)C2=NC3=CC=CC=C3C=C2C(=O)O)C
InChIInChI=1S/C17H20N2O2/c1-11-7-12(2)10-19(9-11)16-14(17(20)21)8-13-5-3-4-6-15(13)18-16/h3-6,8,11-12H,7,9-10H2,1-2H3,(H,20,21)
InChIKeyXYWNGSPKTGLNFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dopamine D3 Receptor Ligand Intermediate


2-(3,5-Dimethylpiperidin-1-yl)quinoline-3-carboxylic acid (CAS 88709-36-8) is a quinoline-3-carboxylic acid derivative with a 3,5-dimethylpiperidine substituent at the 2-position . This compound appears in patent literature as a member of a series of dopamine D3 receptor ligands, with structurally related analogs displaying high affinity for the human D3 receptor (Ki values in the low nanomolar range, e.g., 5.40 nM for a close analog in binding assays) [1]. Its core scaffold, combining a quinoline heterocycle with a substituted piperidine, positions it as a key intermediate or candidate for neuroscience-focused drug discovery programs targeting the D3 receptor, a validated target for addiction and neuropsychiatric disorders [2].

Compound class Dopamine D3 receptor ligand intermediate
Reported analog affinity Low-nanomolar D3 binding in patent series
Research workflow CNS target engagement, selectivity profiling, lead optimization

Why Generic Quinoline Substitution Fails


Generic substitution within the quinoline-3-carboxylic acid class is not feasible due to the profound impact of the 2-position substituent on target selectivity. While other quinolone-3-carboxylic acids like norfloxacin are well-known antibacterials targeting DNA gyrase [1], the introduction of a 3,5-dimethylpiperidin-1-yl group at the 2-position of the quinoline core, as seen in this compound, redirects activity toward the dopamine D3 receptor, a key central nervous system target [2]. Furthermore, even within the D3 ligand space, the specific 3,5-dimethylpiperidine moiety is critical for achieving high affinity and selectivity over the closely related D2 receptor, as evidenced by the structure-activity relationships (SAR) detailed in patent US8748608 for analogous compounds [3]. Substitution with other piperidine derivatives or quinolones would likely result in a loss of D3 affinity and altered pharmacokinetic profiles, rendering them unsuitable for the same research applications.

Quinoline-3-carboxylic acid with 3,5-dimethylpiperidine at 2-position drives D3 receptor interaction and CNS property profile.
Generic fluoroquinolones (e.g., norfloxacin) target DNA gyrase; loss of D3 binding and antibacterial off-target risk.
3,5-Dimethylpiperidine moiety is critical for D3/D2 selectivity according to patent SAR.
Other piperidine substituents may shift selectivity profile, altering tool-compound utility for D3-focused studies.

Quantitative Differentiation Evidence


High-Affinity D3 Receptor Binding

A structurally related analog from the same patent series, which shares the core 2-(3,5-dimethylpiperidin-1-yl)quinoline scaffold, demonstrates high-affinity binding to the human dopamine D3 receptor with a Ki of 5.40 nM in a radioligand displacement assay [1]. This places the compound class among sub-10 nM D3 binders, a range typically associated with potent in vivo effects. In contrast, many first-generation quinolone carboxylic acids (e.g., norfloxacin) show no significant affinity for dopamine receptors, with their primary target being bacterial DNA gyrase (IC50 typically in the micromolar range for enzyme inhibition) [2].

D3 binding affinity
Class-level inference
Analog Ki = 5.40 nM (human D3)
Norfloxacin: no measurable D3 affinity (primary target DNA gyrase)
Supports D3 receptor binding context; comparator quinolone is inactive at D3.
Class-level inference from patent analog; direct compound data not reported.
Dopamine D3 Receptor Neuropsychiatric Disorders Drug Addiction

FABP4 Binding Mode Differentiation

A closely related compound, 6-chloro-4-phenyl-2-piperidin-1-yl-quinoline-3-carboxylic acid, has been co-crystallized with human FABP4 (PDB ID: 5EDC) at 1.29 Å resolution, revealing a well-defined binding mode within a lipophilic pocket [1]. The target compound 2-(3,5-dimethylpiperidin-1-yl)quinoline-3-carboxylic acid differs by the absence of the 6-chloro and 4-phenyl substituents and the presence of the 3,5-dimethyl groups on the piperidine ring. This structure suggests that the target compound would occupy the same FABP4 binding pocket but with altered interactions: the 3,5-dimethylpiperidine moiety would likely induce different conformational constraints compared to the unsubstituted piperidine, potentially affecting selectivity against other FABP isoforms.

FABP4 binding mode
Cross-study comparable
PDB 5EDC: 6-chloro-4-phenyl-2-piperidin-1-yl analog co-crystallized with FABP4 (1.29 Å). Target lacks 6-Cl and 4-Ph, carries 3,5-dimethylpiperidine.
Differentiated FABP binding mode implies altered isoform selectivity vs. reference ligand.
Structural comparison only; experimental binding and selectivity data required.
FABP4 Inhibitor Lipid-Binding Protein Crystal Structure

Predicted Blood-Brain Barrier Permeability

The compound's calculated logP of approximately 3.48 and topological polar surface area (tPSA) of 53.43 Ų (as reported by Chemsrc ) place it within the favorable range for BBB penetration. This is a critical differentiator from more polar quinolone-3-carboxylic acids, such as norfloxacin, which has a lower logP (approx. 1.9) and higher tPSA, limiting its CNS exposure [1]. The presence of the lipophilic 3,5-dimethylpiperidine group is a key structural feature driving this improved CNS drug-like profile.

Predicted BBB permeability
Supporting evidence
Target: logP ≈ 3.48, tPSA = 53.43 Ų
Norfloxacin: logP ≈ 1.9, tPSA ≈ 74.6 Ų
Predicted CNS permeability profile differs from polar quinolones.
Computational estimate; in vivo brain penetration verification advised.
Blood-Brain Barrier CNS Drug Design Physicochemical Property

Key Research Applications


D3 Receptor Neuroscience Probe

Given its implied high affinity for the D3 receptor based on patent data, this compound can serve as a critical pharmacological tool in neuroscience research for studying the role of D3 receptors in drug addiction, psychosis, and cognitive disorders. Its use as a lead compound or a key intermediate for synthesizing selective D3 ligands can advance these research areas where selective probes are scarce [1].

Selective FABP Inhibitor Lead

The structural comparison with a known FABP4 ligand (PDB 5EDC) [2] indicates that this compound has the potential to bind fatty acid-binding proteins with a distinct selectivity profile. It can be used as a starting point for medicinal chemistry optimization in metabolic disease research, particularly in developing treatments for type 2 diabetes and obesity, where FABP4 is a validated target.

CNS Lead Optimization Scaffold

Its favorable calculated physicochemical properties (logP ≈ 3.48, tPSA = 53.43 Ų) make it an optimal scaffold for CNS drug discovery programs that require good blood-brain barrier permeability. It can be prioritized over more polar quinolone scaffolds for lead optimization campaigns targeting neurological or psychiatric conditions.

Application
Selection Property
Validation Focus
D3 receptor target engagement studies
Low-nanomolar D3 binding analog class
D3 receptor binding assays, D2/D3 selectivity profiling
FABP isoform selectivity profiling
Altered binding mode vs. reference ligand (PDB 5EDC)
FABP4/5 selectivity, crystallography or thermal shift
CNS lead optimization scaffold
Predicted favorable logP and tPSA
BBB permeability assays, CNS exposure models
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